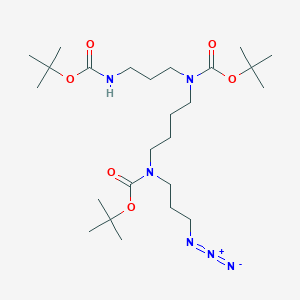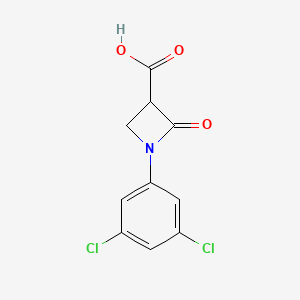
N-Methyl-4-(oxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-4-(oxazol-2-yl)aniline” is a chemical compound that belongs to the class of organic compounds known as aniline and substituted anilines . It is a derivative of aniline where a methyl group is attached to the nitrogen atom and an oxazole ring is attached to the 4-position of the phenyl ring .
Synthesis Analysis
The synthesis of “N-Methyl-4-(oxazol-2-yl)aniline” and its derivatives often involves the reaction of aminotriols with p-TsCl, copper triflate, and (R,R)-PhBOX in the presence of Na2CO3 . The aminotriols undergo mono-sulfonylation followed by intramolecular ring closure to form the oxazoline ring .Molecular Structure Analysis
The molecular structure of “N-Methyl-4-(oxazol-2-yl)aniline” consists of a benzene ring attached to an oxazole ring at the 4-position and a methyl group attached to the nitrogen atom . The InChI key for this compound is LOWRUXVQYUJGLN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-Methyl-4-(oxazol-2-yl)aniline” is a solid at room temperature . The molecular weight of this compound is 174.2 . It has a density of 1.159±0.06 g/cm3 and a boiling point of 317.4±44.0 °C .Scientific Research Applications
Antibacterial Activity
“N-Methyl-4-(oxazol-2-yl)aniline” has shown promising results in the field of antibacterial research . The compound has been used in the development of a drug called “oxazopt”, which has shown potential for use in combination antibiotic therapy for human and animal infections .
Anticancer Evaluation
This compound has also been evaluated for its anticancer activity . The derivatives of “N-Methyl-4-(oxazol-2-yl)aniline” were tested on HeLa, HCT-116, and MCF-7 human tumor cell lines . The results were analyzed to understand the influence of the structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold on the anti-tumor activity .
Preparation of Derivatives
“N-Methyl-4-(oxazol-2-yl)aniline” is used in the preparation of 4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives . These derivatives have been screened for their antibacterial potential against E. coli and Xanthomonas citri .
Life Science Research Solutions
This compound is used in life science research solutions . It is used in chromatography and mass spectrometry, analytical chemistry, biopharma production safety, controlled environment and cleanroom solutions, and advanced battery science .
Chemical Structure Analysis
“N-Methyl-4-(oxazol-2-yl)aniline” is also used in the analysis of chemical structures . Its CAS number is 1368659-13-5 .
Manufacturing Partner
The compound is used by manufacturing partners for various purposes . Its CAS number is 1208318-84-6 .
Safety and Hazards
“N-Methyl-4-(oxazol-2-yl)aniline” is considered hazardous. It is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
The future directions for “N-Methyl-4-(oxazol-2-yl)aniline” and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals, industrial processes, natural product chemistry, and polymers . Additionally, advancements in the synthesis of oxazolines could lead to the development of new methods for synthesizing “N-Methyl-4-(oxazol-2-yl)aniline” and its derivatives .
properties
IUPAC Name |
N-methyl-4-(1,3-oxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWRUXVQYUJGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(oxazol-2-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)

![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)
![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)





